(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one
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Overview
Description
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group, an imino group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbutan-1-one with 2-methylaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4,4,4-Trifluoro-3-[(2-chlorophenyl)imino]-1-phenylbutan-1-one
- (3E)-4,4,4-Trifluoro-3-[(2-bromophenyl)imino]-1-phenylbutan-1-one
- (3E)-4,4,4-Trifluoro-3-[(2-fluorophenyl)imino]-1-phenylbutan-1-one
Uniqueness
(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one is unique due to its specific trifluoromethyl and imino groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Properties
CAS No. |
919997-55-0 |
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Molecular Formula |
C17H14F3NO |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(2-methylphenyl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H14F3NO/c1-12-7-5-6-10-14(12)21-16(17(18,19)20)11-15(22)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
ZUIGBTNVQGALMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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